

# CCT241533 Hydrochloride: Application Notes for In Vitro Research

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## Compound of Interest

Compound Name: CCT241533 hydrochloride

Cat. No.: B606546

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These application notes provide detailed protocols and guidelines for the use of **CCT241533 hydrochloride**, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), in various in vitro experimental settings.

## Mechanism of Action

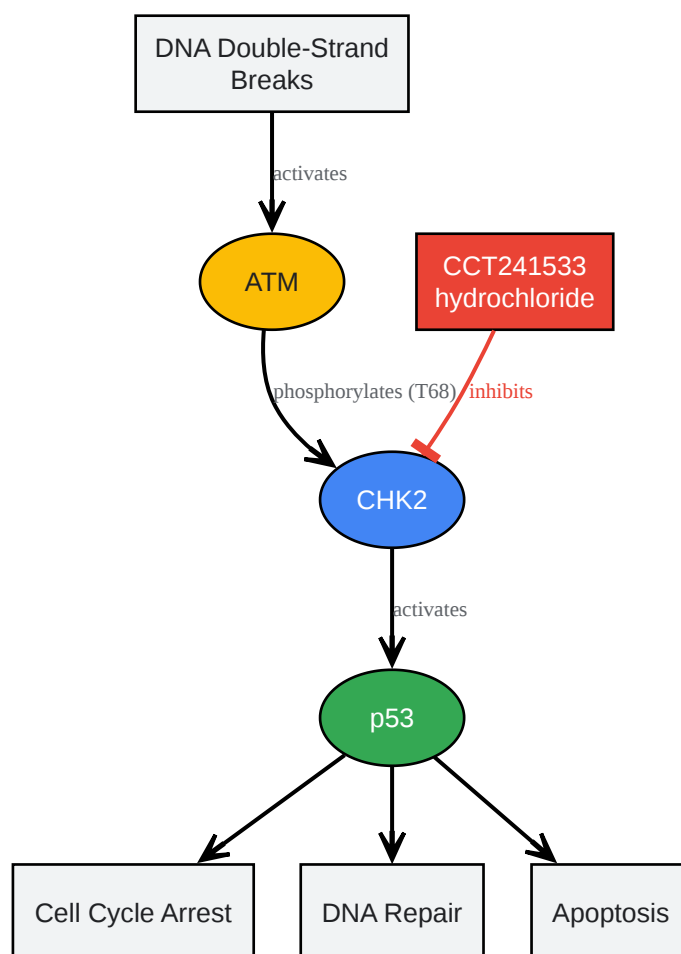
**CCT241533 hydrochloride** is a potent inhibitor of CHK2, a crucial serine/threonine kinase involved in the DNA damage response pathway.<sup>[1]</sup> In response to double-strand DNA breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase phosphorylates and activates CHK2.<sup>[1]</sup> Activated CHK2, in turn, phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis.<sup>[1]</sup> CCT241533 acts as an ATP-competitive inhibitor, binding to the ATP pocket of CHK2 and preventing its kinase activity.<sup>[2][3]</sup> This inhibition leads to a blockade of CHK2 autophosphorylation at serine 516 (S516) and prevents the degradation of its downstream target, HDMX.<sup>[1][4]</sup> Notably, CCT241533 has been shown to potentiate the cytotoxic effects of PARP inhibitors in p53-deficient cancer cells.<sup>[1][3]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for **CCT241533 hydrochloride** in various in vitro assays.

Parameter	Value	Cell Line/Assay Condition	Reference
CHK2 IC50	3 nM	Recombinant CHK2 in vitro	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
CHK2 Ki	1.16 nM	Recombinant CHK2 in vitro	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
CHK1 IC50	190 - 245 nM	Recombinant CHK1 in vitro	<a href="#">[1]</a> <a href="#">[6]</a>
hERG IC50	22 µM	---	<a href="#">[2]</a> <a href="#">[7]</a>
Recommended Cellular Concentration	500 nM - 5 µM	General cellular use	<a href="#">[6]</a>
GI50 (HT-29)	1.7 µM	96-hour Sulforhodamine B (SRB) assay	<a href="#">[1]</a> <a href="#">[2]</a>
GI50 (HeLa)	2.2 µM	96-hour Sulforhodamine B (SRB) assay	<a href="#">[1]</a> <a href="#">[2]</a>
GI50 (MCF-7)	5.1 µM	96-hour Sulforhodamine B (SRB) assay	<a href="#">[1]</a> <a href="#">[2]</a>

## Signaling Pathway



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Caption: **CCT241533 hydrochloride** inhibits CHK2 activation downstream of ATM.

## Experimental Protocols

### Cell Viability (Growth Inhibition) Assay using Sulforhodamine B (SRB)

This protocol is adapted from studies measuring the growth inhibitory (GI50) effects of CCT241533.[1][2]

Materials:

- Human tumor cell lines (e.g., HT-29, HeLa, MCF-7)
- Complete cell culture medium

- **CCT241533 hydrochloride** stock solution (dissolved in DMSO)[5]
- 96-well plates
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution
- Tris base solution
- Microplate reader

Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of **CCT241533 hydrochloride** in complete cell culture medium.
- Remove the medium from the wells and add the CCT241533-containing medium. Include a vehicle control (DMSO) and a no-drug control.
- Incubate the plates for 96 hours.
- Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
- Solubilize the bound SRB with Tris base solution.
- Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 510 nm).
- Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

## Western Blotting for CHK2 Activity

This protocol is designed to assess the inhibitory effect of CCT241533 on CHK2 autophosphorylation and downstream signaling.<sup>[1]</sup>

### Materials:

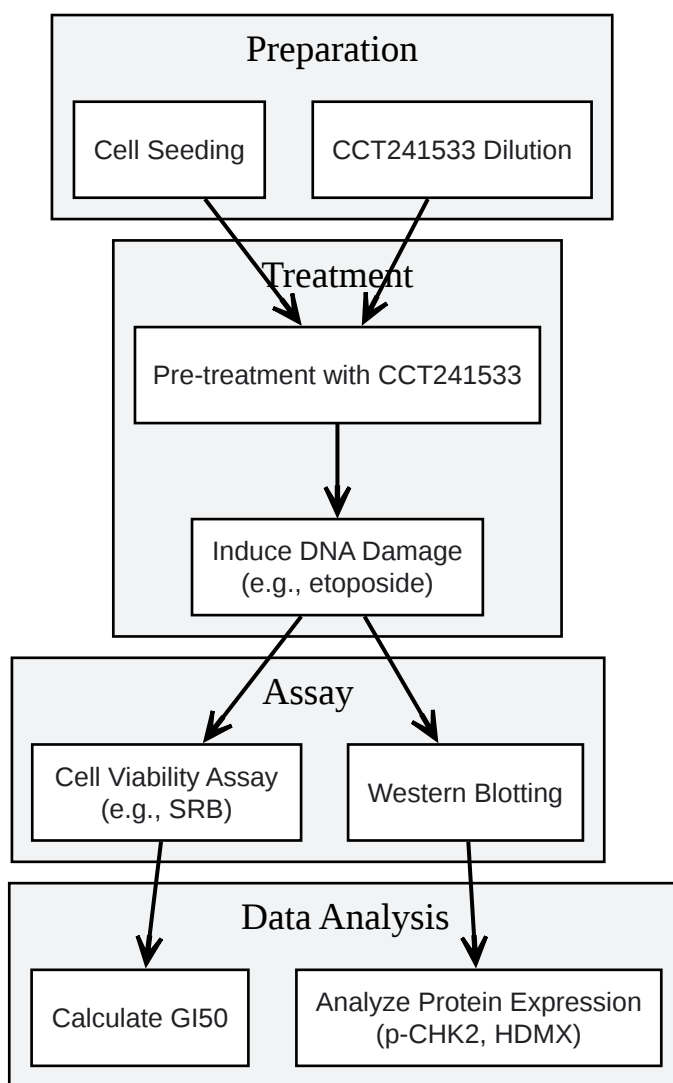
- Human tumor cell lines (e.g., HT-29, HeLa)
- Complete cell culture medium
- **CCT241533 hydrochloride** stock solution
- DNA damaging agent (e.g., etoposide)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-CHK2 (S516), anti-total CHK2, anti-HDMX, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Seed cells in culture dishes and grow to 70-80% confluency.

- Pre-treat the cells with various concentrations of **CCT241533 hydrochloride** or vehicle control for a specified time (e.g., 1 hour).
- Induce DNA damage by adding a DNA damaging agent (e.g., 50  $\mu$ M etoposide) and incubate for an appropriate duration (e.g., 5 hours).<sup>[1]</sup>
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

## Experimental Workflow



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Caption: General workflow for in vitro studies with **CCT241533 hydrochloride**.

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